molecular formula C15H18N2O3S B2536660 [(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate CAS No. 1280802-20-1

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate

Cat. No. B2536660
CAS RN: 1280802-20-1
M. Wt: 306.38
InChI Key: ZEUBUQUDXQAYBM-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and have a variety of applications in the field of perfumery due to their pleasant odors .


Molecular Structure Analysis

The compound contains a cyclopentyl group, a carbamoyl group, a methyl group, and a thiophen-2-yl group. Cyclopentyl refers to a cyclic compound with 5 carbon atoms . Carbamoyl is a functional group that is part of many organic compounds including some medications . Thiophen-2-yl indicates the presence of a thiophene, a type of heterocyclic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a medication, the mechanism of action would depend on how the compound interacts with biological systems .

Future Directions

The future directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on clinical trials and drug development .

properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c16-11-15(7-1-2-8-15)17-13(18)10-20-14(19)6-5-12-4-3-9-21-12/h3-4,9H,1-2,5-8,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUBUQUDXQAYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)CCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate

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